Quinazolinone and benzamide derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including anticancer, antimicrobial, antitubercular, anticonvulsant, and antidepressant effects. The compound "N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride" is a derivative that falls within this class of compounds and has been the subject of research to explore its potential applications in different fields of medicine1234.
The synthesized quinazolinone and benzamide derivatives have shown promising results in vitro for their anti-proliferative activity against various cancer cell lines. For instance, certain derivatives have demonstrated potency comparable to doxorubicin, a well-known chemotherapy drug, indicating their potential as novel anticancer agents1.
These compounds have also been tested for their antimicrobial properties, with some showing effectiveness against both Gram-positive and Gram-negative bacteria. Moreover, specific derivatives have exhibited potent antitubercular activity, suggesting their use as a possible treatment for tuberculosis2.
In the realm of neuropharmacology, quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Certain compounds have emerged as promising agents, showing significant anticonvulsant effects without motor impairment and potential antidepressant effects in animal models3.
The reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride has led to the formation of compounds that inhibit the formation of pentosidine. This suggests a potential application in the management of diseases associated with protein glycation, such as diabetes and aging-related disorders4.
The synthesis of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride typically involves multiple steps. Key methods reported in literature include:
These synthetic routes highlight the versatility in producing quinazoline compounds, which can be adapted based on available starting materials and desired modifications.
The molecular structure of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride features several key components:
The molecular formula can be represented as , indicating the presence of hydrochloride salt.
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride participates in various chemical reactions typical for quinazoline derivatives:
These reactions are crucial for modifying the compound for specific applications or enhancing its pharmacological profile.
The mechanism of action of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride primarily revolves around its role as an Aurora Kinase Inhibitor. Aurora kinases are critical regulators of cell division:
This mechanism positions it as a promising candidate for cancer therapy.
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation and application in pharmaceutical contexts.
The primary applications of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride include:
The synthesis of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride (CAS 179247-42-8) proceeds via a convergent route involving sequential construction of the quinazoline core and amide coupling. The quinazoline ring is synthesized from veratrole (1,2-dimethoxybenzene) through nitration, reduction, and cyclization with cyanamide. A critical intermediate, 4-chloro-6,7-dimethoxyquinazoline, is prepared using phosphorus oxychloride or triphosgene as cyclodehydrating agents, achieving >85% purity before further functionalization [5]. This intermediate undergoes nucleophilic substitution with 4-aminobenzanilide, where the para-amino group selectively attacks the quinazoline C4 position. The reaction requires anhydrous polar aprotic solvents (e.g., DMF) at 80–90°C for 6–8 hours to achieve 70–75% yield before salt formation [1] [5].
Table 1: Key Reaction Conditions for Quinazoline Synthesis
Reaction Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
Nitration of veratrole | Nitric acid/acetic acid, 0–5°C | 4,5-Dimethoxy-2-nitroaniline | 82% |
Reduction | Iron/acetic acid or catalytic hydrogenation | 3,4-Dimethoxy-1,2-diaminobenzene | 89% |
Cyclization | Cyanamide, phosphorous pentachloride | 4-Chloro-6,7-dimethoxyquinazoline | 76% |
Amine coupling | 4-Aminobenzanilide, DMF, 80°C | Free base of target compound | 74% |
Final hydrochloride salt formation employs ethereal HCl in methanol/diethyl ether mixtures, precipitating the product as a yellow crystalline solid [1] [4]. AstraZeneca’s patented route optimizes stoichiometry to minimize di-substituted byproducts, enhancing HPLC purity to ≥98% through recrystallization from ethanol-water mixtures [1] [2].
Solvent polarity and protic character critically influence hydrochloride salt purity and crystallinity. The free base exhibits limited solubility in water (<2 mg/mL) but dissolves in DMSO upon warming to 60°C (~2.4 mg/mL) [1]. Hydrochloride precipitation kinetics studies reveal that methanol/ethyl acetate mixtures (1:3 v/v) yield optimal crystal morphology and chloride content consistency. Rapid addition of HCl gas generates amorphous solids, whereas controlled addition at 5°C/min in methanol produces needles with 99.5% chloride equivalence [1] [4].
Solvent choice also impacts residual impurities: chloroform or dichloroethane leaves halogenated contaminants, while toluene recrystallization reduces them to <0.1%. Reaction monitoring via HPLC shows that dimethyl sulfoxide accelerates decomposition above 60°C, justifying strict temperature control during amide coupling [1] [5].
Recent methodologies focus on atom economy and waste reduction. Veratrole nitration using solid acid catalysts (e.g., zeolites) reduces nitric acid consumption by 40% while maintaining 80% yield [5]. Cyclization steps now employ catalytic phosphorus oxychloride (0.2 eq) with in situ HCl scavengers, diminishing phosphorus waste streams by 65% [3] [5].
Table 2: Solvent and Catalyst Screening for Sustainable Synthesis
Parameter | Traditional Method | Optimized Green Method | Improvement |
---|---|---|---|
Cyclization solvent | Excess phosphorus oxychloride | Catalytic POCl₃ + triethylamine | 65% less P-waste |
Reduction method | Iron/acetic acid | Raney nickel/H₂ (1 atm) | 92% yield, reusable catalyst |
Salt crystallization | Dichloromethane | Ethanol-water | Non-halogenated, >99% purity |
E-factor* | 32 | 11 | 66% reduction |
*E-factor = kg waste/kg product
Microwave-assisted ring closure (120°C, 20 min) enhances quinazoline formation yield to 92% versus 76% under conventional heating [5]. Additionally, aqueous workup protocols replace chromatography for intermediate purification, reducing organic solvent use by 70% while maintaining ≥98% HPLC purity in the final hydrochloride salt [3] [6].
Advanced spectroscopic techniques confirm structural integrity. High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 436.90 for C₂₃H₂₁ClN₄O₃ [4]. Nuclear magnetic resonance (NMR) assignments include:
The hydrochloride salt’s identity is further validated via Fourier-transform infrared spectroscopy (FTIR), showing characteristic bands at 2550 cm⁻¹ (HCl stretch), 1680 cm⁻¹ (amide C=O), and 1605 cm⁻¹ (quinazoline C=N) [1]. SMILES notation (Cl.COc1cc2ncnc(Nc3ccc(NC(=O)c4ccccc4)cc3)c2cc1OC) and InChIKey (OQCLKJREASBKNO-UHFFFAOYSA-N) enable digital database alignment [1] [4]. X-ray powder diffraction confirms crystallinity, with dominant peaks at 2θ = 8.4°, 12.7°, and 25.3° distinguishing polymorphic Form I [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0